2-Benzylsuccinic acid

Descripción general

Descripción

Es un sólido cristalino de blanco a blanquecino con un punto de fusión de 161-163 °C y un punto de ebullición de aproximadamente 331.4 °C . Este compuesto es conocido por su estructura única, que incluye un grupo bencilo unido a la cadena principal del ácido succínico.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido DL-bencilsuccínico se puede sintetizar mediante la bencilación del ácido succínico. Un método común consiste en disolver el ácido succínico en un disolvente alcohólico y hacer reaccionar con un exceso de bromuro de fenilmagnesio. La mezcla de reacción se acidifica luego para producir ácido DL-bencilsuccínico .

Métodos de producción industrial: En entornos industriales, el ácido DL-bencilsuccínico se produce utilizando rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto se purifica luego mediante recristalización u otros métodos adecuados .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido DL-bencilsuccínico se somete a diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar anhídrido bencilsuccínico u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertirlo en alcohol bencilsuccínico.

Sustitución: El grupo bencilo se puede sustituir con otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: A menudo se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución pueden involucrar reactivos como halógenos o nucleófilos.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir anhídrido bencilsuccínico, mientras que la reducción puede producir alcohol bencilsuccínico .

Aplicaciones Científicas De Investigación

Biochemical Research Applications

Inhibition of Carboxypeptidase A

2-Benzylsuccinic acid is recognized as a potent inhibitor of carboxypeptidase A (CPA), an enzyme involved in protein digestion. This inhibition is significant for studies related to protein metabolism and enzymatic activity. Research has shown that this compound can be used in assays to determine the inhibition constant () for CPA, providing insights into enzyme kinetics and the development of enzyme inhibitors .

Biosynthetic Pathways

Recent studies have highlighted the role of this compound in biosynthetic pathways, particularly in the anaerobic degradation of toluene by certain bacteria. The compound is generated through radical addition reactions and further metabolized into benzoyl-CoA, which is crucial for understanding microbial metabolism and bioremediation processes .

Pharmaceutical Development

Drug Design and Development

As a structural analog of succinic acid, this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it has been identified as a precursor for the hypoglycemic agent KAD-1229, showcasing its potential in drug design . The compound's ability to modulate enzyme activity makes it a candidate for developing therapeutics targeting metabolic disorders.

Experimental Drug Properties

According to DrugBank, this compound exhibits favorable pharmacokinetic properties, such as good intestinal absorption and potential blood-brain barrier permeability, making it a candidate for further exploration in drug formulation . Its interactions with various biological targets suggest diverse therapeutic applications.

Industrial Chemistry

Synthesis and Catalysis

this compound is utilized in synthetic organic chemistry as a building block for more complex molecules. Its derivatives have applications in creating polymers and other materials due to their functional groups that can participate in further chemical reactions .

Case Studies

Mecanismo De Acción

El ácido DL-bencilsuccínico ejerce sus efectos principalmente a través de la inhibición de la carboxipeptidasa A. Se une al sitio activo de la enzima, evitando el acceso del sustrato y la actividad enzimática posterior. Esta inhibición es crucial para estudiar la cinética enzimática y desarrollar terapias dirigidas a enzimas . Además, interactúa con otros objetivos moleculares como la termolisin, lo que amplía aún más su utilidad en la investigación bioquímica .

Compuestos similares:

Ácido bencilsuccínico: Similar en estructura pero carece de la configuración DL.

Ácido metilbencilsuccínico: Contiene un grupo metilo además del grupo bencilo.

Ácido fenilsuccínico: Presenta un grupo fenilo en lugar de un grupo bencilo.

Singularidad: El ácido DL-bencilsuccínico es único debido a su configuración específica y la presencia de ambos grupos bencilo y ácido succínico. Esta combinación le permite interactuar con una variedad de enzimas y objetivos moleculares, lo que lo convierte en un compuesto versátil en aplicaciones tanto de investigación como industriales .

Comparación Con Compuestos Similares

Benzylsuccinic acid: Similar in structure but lacks the DL configuration.

Methylbenzylsuccinic acid: Contains a methyl group in addition to the benzyl group.

Phenylsuccinic acid: Features a phenyl group instead of a benzyl group.

Uniqueness: DL-Benzylsuccinic acid is unique due to its specific configuration and the presence of both benzyl and succinic acid moieties. This combination allows it to interact with a variety of enzymes and molecular targets, making it a versatile compound in both research and industrial applications .

Actividad Biológica

2-Benzylsuccinic acid (also known as DL-benzylsuccinic acid) is a compound of significant interest due to its biological activities and potential therapeutic applications. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

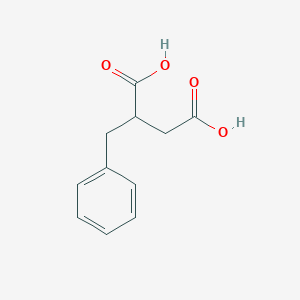

- Chemical Formula : CHO

- Molecular Weight : 208.21 g/mol

- CAS Number : 884-33-3

- Structure : The compound features a succinic acid backbone with a benzyl group attached, which influences its biological activity.

Synthesis and Metabolism

This compound can be synthesized through various biochemical pathways, particularly in bacteria that metabolize xenobiotic compounds. For instance, it has been produced in engineered strains of Escherichia coli via synthetic pathways that reverse the degradation processes of benzoate . This synthetic approach highlights the compound's relevance in metabolic engineering and bioprocessing.

Enzyme Inhibition

One of the most notable biological activities of this compound is its role as an inhibitor of carboxypeptidase A1 (CPA1), an enzyme involved in protein digestion and processing. The inhibition mechanism is characterized by a Ki value of approximately 450 nM, indicating a potent interaction with the enzyme . This inhibition can have implications for controlling various physiological processes where CPA1 is involved.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

- Human Intestinal Absorption : High (0.805)

- Blood-Brain Barrier Penetration : Moderate (0.8506)

- Caco-2 Permeability : Low (0.5679)

These properties indicate that while the compound can be absorbed effectively in the gastrointestinal tract, its ability to cross the blood-brain barrier is moderate, which may limit its central nervous system effects .

Antihypertensive Potential

Research has indicated that derivatives of this compound exhibit potent inhibition of angiotensin-converting enzyme (ACE), which plays a critical role in regulating blood pressure. This suggests potential applications in treating hypertensive diseases .

Metabolic Studies

Studies have shown that this compound serves as a metabolic intermediate during anaerobic toluene degradation processes. It has been identified as a dead-end metabolite alongside benzylfumaric acid, indicating its role in microbial metabolism and environmental bioremediation efforts .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-benzylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOFKXZQQDSVFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859847 | |

| Record name | 2-Benzylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884-33-3, 36092-42-9 | |

| Record name | Benzylsuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 884-33-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylbutanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-Benzylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.